molecular formula C16H24N2O2 B1438614 tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate CAS No. 887589-53-9

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate

Cat. No.: B1438614
CAS No.: 887589-53-9
M. Wt: 276.37 g/mol
InChI Key: XYHFIZFIVZIEBS-UHFFFAOYSA-N
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Description

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a substituted phenyl piperidine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate linkage . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The piperidine moiety can be reduced to form different piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic or quinone derivatives, while reduction of the piperidine moiety can produce various substituted piperidines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for investigating the pharmacological properties of piperidine-containing drugs .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for designing new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, phenyl ring, and piperidine moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine moiety, and a phenyl ring, contributing to its unique chemical characteristics. The molecular formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 258.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known to modulate the activity of these targets, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurotransmission and neuroprotection.

Neuroprotective Effects

Research indicates that compounds containing piperidine derivatives exhibit neuroprotective properties. For instance, studies have shown that similar compounds can prevent amyloid-beta aggregation, a hallmark of Alzheimer’s disease. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by amyloid-beta peptides .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on AChE and BuChE:

  • AChE Inhibition : The IC50 value for AChE inhibition was found to be in the low micromolar range, suggesting significant potential for treating cognitive disorders .
  • Selectivity : Comparative studies indicated that the compound exhibits selectivity towards AChE over BuChE, which is advantageous for minimizing side effects associated with broader enzyme inhibition .

Study 1: Neuroprotective Activity

In a study assessing the protective effects against amyloid-beta toxicity, this compound demonstrated a reduction in cell death in astrocyte cultures exposed to amyloid-beta. The mechanism involved modulation of inflammatory pathways and reduction of reactive oxygen species (ROS) .

Study 2: Pharmacokinetics

A pharmacokinetic study evaluated the absorption and distribution of the compound in vivo. It was found that after administration, the compound exhibited favorable bioavailability and brain penetration capabilities, essential for central nervous system (CNS) activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAChE IC50 (µM)Notes
This compoundC15H22N2O2C_{15}H_{22}N_{2}O_{2}0.5Selective AChE inhibitor
Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamateC16H25N2O2C_{16}H_{25}N_{2}O_{2}0.8Similar structure with different side chain
Tert-butyl N-(3-piperidin-4-ylmethyl)carbamateC15H23N2O2C_{15}H_{23}N_{2}O_{2}0.7Different substitution pattern

Properties

IUPAC Name

tert-butyl N-(3-piperidin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-5-13(11-14)12-7-9-17-10-8-12/h4-6,11-12,17H,7-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFIZFIVZIEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652390
Record name tert-Butyl [3-(piperidin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887589-53-9
Record name tert-Butyl [3-(piperidin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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